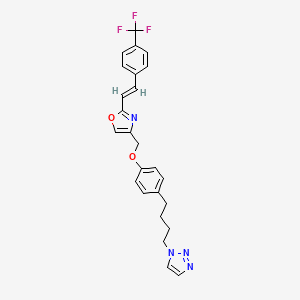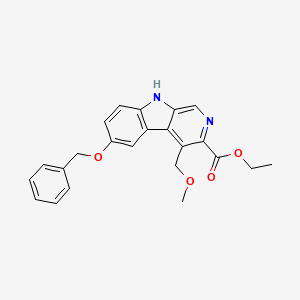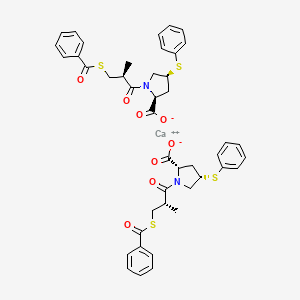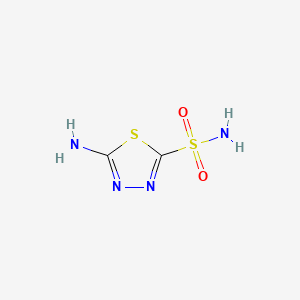
Mubritinib
Übersicht
Beschreibung
Mubritinib (TAK-165) is a protein kinase inhibitor which was under development by Takeda for the treatment of cancer . It completed phase I clinical trials but appears to have been discontinued .
Synthesis Analysis
A five-step, practical, and concise total synthesis of Mubritinib is described. The synthesis utilized Friedel-Crafts acylation, Click reaction, reduction, and demethylation for the construction of the triazole ring system as key steps . Other important features of this synthesis are the improved yield and decreased number of reaction steps, which paves the way for the industrial-scale synthesis of Mubritinib .Molecular Structure Analysis
Mubritinib has a molecular formula of C25H23F3N4O2 . It has been studied for its interaction with Human serum albumin (HSA), investigated by employing multispectroscopic, biochemical, and molecular docking approaches .Chemical Reactions Analysis
Mubritinib has been found to interfere with mitochondrial function, significantly increase ROS levels, and induce oxidative stress . It can reduce the activation of the PI3K/mTOR signal pathway .Physical And Chemical Properties Analysis
Mubritinib has a molecular weight of 468.5 g/mol . It is a small molecule and was under investigation for the treatment of various types of cancer .Wissenschaftliche Forschungsanwendungen
Cancer Treatment
Mubritinib has been utilized in clinical trials for the treatment of various types of neoplasms, including Lung Neoplasm, Renal Neoplasm, Breast Neoplasm, Ovarian Neoplasm, and Pancreatic Neoplasm . Its role in targeting cancer cells and its effectiveness in these trials are areas of active research .
Neuroprotection
Studies have shown that Mubritinib can have a neuroprotective effect. For instance, it has been identified to reduce neuronal loss and improve gait performance 8 weeks after spinal cord injury (SCI), suggesting its potential in aiding recovery from such injuries .
Oxidative Phosphorylation Dependency
The compound has been found to inhibit mitochondrial electron transport chain complex I, leading to reduced oxidative phosphorylation activity and induced oxidative stress. This property can be exploited to understand the landscape of oxidative phosphorylation dependency in various diseases .
Mitochondrial Dysfunction
By inhibiting the electron transport chain complex I, Mubritinib can induce mitochondrial dysfunction. This application is significant in research areas where mitochondrial activity is a key factor, such as metabolic disorders or age-related diseases .
Anti-Proliferative Effects
Mubritinib’s ability to inhibit key cellular processes makes it a candidate for studying anti-proliferative effects in various cell types, potentially leading to new treatments for diseases characterized by abnormal cell growth .
Wirkmechanismus
Target of Action
Mubritinib, also known as TAK-165, primarily targets the Electron Transport Chain Complex I . This complex plays a crucial role in cellular respiration and energy production within the mitochondria . Mubritinib was originally identified as a HER2/ErbB2 receptor tyrosine kinase inhibitor .
Mode of Action
Mubritinib functions through ubiquinone-dependent inhibition of the Electron Transport Chain Complex I . This inhibition disrupts the normal process of oxidative phosphorylation, leading to a decrease in energy production within the cell .
Biochemical Pathways
The primary biochemical pathway affected by Mubritinib is the mitochondrial oxidative phosphorylation (OXPHOS) pathway . By inhibiting the Electron Transport Chain Complex I, Mubritinib disrupts the OXPHOS pathway, leading to a decrease in ATP production and induction of oxidative stress .
Pharmacokinetics
It’s known that mubritinib can cross the blood-brain barrier, which suggests it has good bioavailability in the central nervous system .
Result of Action
Mubritinib exhibits strong anti-leukemic activity both in vitro and in vivo . It is selectively toxic against a distinct and large subset of poor outcome Acute Myeloid Leukemia (AML) specimens . Exposure to Mubritinib triggers apoptotic cell death in a subset of AML samples with high mitochondrial function-related gene expression, high relapse rates, and short overall survival .
Action Environment
The efficacy of Mubritinib can be influenced by the metabolic state of the cells. For instance, leukemic stem cells, which depend on mitochondrial oxidative phosphorylation for their survival, are particularly sensitive to Mubritinib . .
Safety and Hazards
Zukünftige Richtungen
Mubritinib has been found to enhance the inhibiting function of cisplatin in lung cancer by interfering with mitochondrial function . It has also been identified as a potential neuroprotective drug for spinal cord injury via blood-spinal cord barrier protection . These findings suggest that Mubritinib may have potential applications in the treatment of lung cancer and spinal cord injuries .
Eigenschaften
IUPAC Name |
4-[[4-[4-(triazol-1-yl)butyl]phenoxy]methyl]-2-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23F3N4O2/c26-25(27,28)21-9-4-20(5-10-21)8-13-24-30-22(18-34-24)17-33-23-11-6-19(7-12-23)3-1-2-15-32-16-14-29-31-32/h4-14,16,18H,1-3,15,17H2/b13-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTFBIUXIQYRUNT-MDWZMJQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCCN2C=CN=N2)OCC3=COC(=N3)C=CC4=CC=C(C=C4)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CCCCN2C=CN=N2)OCC3=COC(=N3)/C=C/C4=CC=C(C=C4)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23F3N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501026014 | |
| Record name | 1-(4-(4-((2-((E)-2-(4-(Trifluoromethyl)phenyl)ethenyl)oxazol-4-yl)methoxy)phenyl)butyl)-1H-1,2,3-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501026014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Mubritinib | |
CAS RN |
366017-09-6 | |
| Record name | Mubritinib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=366017-09-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mubritinib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0366017096 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mubritinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12682 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1-(4-(4-((2-((E)-2-(4-(Trifluoromethyl)phenyl)ethenyl)oxazol-4-yl)methoxy)phenyl)butyl)-1H-1,2,3-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501026014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MUBRITINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V734AZP9BR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![ethyl 4-(methoxymethyl)-5-propan-2-yloxy-9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B1684402.png)
![ethyl N-[4-(2,4-dimethoxyphenyl)-5-oxodithiolo[4,3-b]pyrrol-6-yl]carbamate](/img/structure/B1684403.png)


![2-[2-[(1R,2R)-1-(5-tert-butyl-2-methoxyphenyl)-2-(dimethylamino)-1-hydroxypropyl]phenoxy]acetamide](/img/structure/B1684407.png)
![4-(4-Chloroanilino)-2-[4-[(2E)-2-hydroxyiminopropanoyl]piperazin-1-yl]-6-propan-2-yl-5H-pyrrolo[3,4-d]pyrimidin-7-one](/img/structure/B1684410.png)
![1,1-dimethyl-3-[(E)-1-pyridin-2-ylethylideneamino]thiourea](/img/structure/B1684415.png)


